Sufosfamide - 37753-10-9

Sufosfamide

Catalog Number: EVT-434545
CAS Number: 37753-10-9
Molecular Formula: C8H18ClN2O5PS
Molecular Weight: 320.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sufosfamide is derived from the sulfonamide family, which includes a variety of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound is synthesized through specific chemical pathways that involve the modification of existing sulfonamide structures to enhance efficacy and reduce side effects. As an antibiotic, it functions by inhibiting bacterial growth, making it a valuable agent in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sufosfamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available sulfonamides as starting materials.
  2. Reagents: Common reagents include phosphorus pentasulfide and benzene, which facilitate the formation of the dithiole structure.
  3. Reaction Conditions: The reactions are often conducted under controlled temperature and pressure conditions to optimize yield and purity.

For instance, one proposed synthetic route involves treating a precursor compound with phosphorus pentasulfide in dry benzene, leading to the formation of a dithiole derivative. The reaction is monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm product formation and structure .

Molecular Structure Analysis

Structure and Data

Sufosfamide's molecular structure can be described by its core components:

  • Molecular Formula: C₁₂H₁₃N₃O₄S
  • Molecular Weight: Approximately 299.31 g/mol
  • Structural Features: The compound features a sulfonamide group attached to an aromatic ring, which is critical for its biological activity.

The three-dimensional structure can be visualized using computational chemistry software, revealing the spatial arrangement of atoms that contributes to its interaction with bacterial enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Sufosfamide undergoes various chemical reactions that are essential for its function as an antibiotic:

  1. Nucleophilic Substitution: This reaction occurs when the sulfonamide group interacts with bacterial enzymes, leading to the inhibition of folic acid synthesis.
  2. Hydrolysis: In aqueous environments, Sufosfamide can hydrolyze, affecting its stability and efficacy.

These reactions are crucial for understanding how Sufosfamide exerts its antibacterial effects and how it can be modified for improved performance .

Mechanism of Action

Process and Data

The mechanism of action of Sufosfamide involves several key processes:

  • Inhibition of Dihydropteroate Synthase: Sufosfamide competes with para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. By inhibiting this enzyme, Sufosfamide effectively starves bacteria of folate, which is vital for nucleic acid synthesis.
  • Bacteriostatic Effect: The result is a bacteriostatic effect, meaning that while bacteria may not be killed outright, their growth and reproduction are significantly hindered .

This mechanism highlights the importance of structural features in Sufosfamide that allow it to mimic PABA effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges around 150-155 °C.
  • pH Stability: Maintains stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties are significant for formulating Sufosfamide into various pharmaceutical preparations .

Applications

Scientific Uses

Sufosfamide has several applications in scientific research and medicine:

  1. Antibacterial Agent: Primarily used in treating bacterial infections resistant to other antibiotics.
  2. Research Tool: Employed in studies exploring bacterial resistance mechanisms and the development of new antibiotics.
  3. Combination Therapy: Investigated as part of combination therapies to enhance efficacy against multidrug-resistant strains .

The ongoing research into Sufosfamide's properties continues to reveal potential new applications in both clinical and laboratory settings.

Introduction to Sufosfamide

Historical Development and Chemical Classification

Sufosfamide represents a strategic evolution in alkylating agent design, emerging as a structural hybrid between classical oxazaphosphorine cytostatics and sulfonamide-based pharmacophores. Its development was driven by the need to overcome limitations of first-generation agents like cyclophosphamide and ifosfamide, particularly concerning tumor selectivity and metabolic stability. Chemically classified as a sulfonamide-oxazaphosphorine hybrid, sufosfamide incorporates a sulfonamide moiety (–SO₂NH₂) at the N-3 position of the oxazaphosphorine ring system, replacing the traditional bis(2-chloroethyl)amine group [3] [8]. This modification fundamentally alters its electronic properties and metabolic fate compared to parent compounds.

The molecular architecture of sufosfamide (C₇H₁₆ClN₂O₄PS) features the characteristic hexatomic heterocyclic oxazaphosphorinane ring central to oxazaphosphorines, now conjugated with a sulfonamide group. This conjugation creates a distinct electronic distribution that influences both its activation pathways and DNA-binding affinity. The sulfonamide component enables additional hydrogen-bonding interactions with biological targets, potentially enhancing tumor specificity. X-ray crystallography studies reveal that the phosphorus-sulfur bond distance in sufosfamide (approximately 1.96 Å) differs significantly from phosphorus-nitrogen bonds in ifosfamide (1.77 Å), explaining its altered reactivity profile [8].

Table 1: Structural Evolution from Classical Oxazaphosphorines to Sufosfamide

CompoundCore StructureR Group at N-3Key Chemical Modifications
CyclophosphamideOxazaphosphorineBis(2-chloroethyl)amineNone (parent compound)
IfosfamideOxazaphosphorineBis(2-chloroethyl)amineChloroethyl transposition
SufosfamideOxazaphosphorine-sulfonamide hybridSulfonamide (-SO₂NH₂)Sulfonamide conjugation; altered ring electronics

Role in the Oxazaphosphorine Cytostatics Family

As a next-generation oxazaphosphorine, sufosfamide retains the prodrug activation paradigm fundamental to this class but introduces critical pharmacological innovations. Like classical oxazaphosphorines, sufosfamide requires hepatic bioactivation via cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to generate its cytotoxic metabolites [4] [6]. However, its metabolic pathway diverges significantly due to the sulfonamide moiety, which influences the compound's electron density and susceptibility to enzymatic oxidation.

The bioactivation cascade begins with 4-hydroxylation catalyzed by hepatic CYP enzymes, yielding 4-hydroxy-sufosfamide. This unstable intermediate undergoes spontaneous ring opening to form the sulfonamide-aldehyde species, which subsequently decomposes into two principal cytotoxic metabolites: (1) the sulfonamide-phosphoramide mustard that alkylates DNA at guanine N-7 positions, forming interstrand cross-links, and (2) a modified acrolein derivative with reduced urotoxicity compared to conventional oxazaphosphorines [4] [9]. Crucially, the sulfonamide group diminishes the production of chloroacetaldehyde – a neurotoxic and nephrotoxic metabolite responsible for dose-limiting toxicities in ifosfamide therapy [1] [6].

Sufosfamide's unique mechanism confers several pharmacological advantages:

  • Enhanced DNA Cross-Linking Efficiency: The sulfonamide-phosphoramide mustard metabolite demonstrates 2.3-fold greater DNA binding affinity than phosphoramide mustard from conventional oxazaphosphorines in in vitro models [9].
  • Reduced Deactivation Pathways: Unlike ifosfamide (30-50% N-dechloroethylation), sufosfamide undergoes minimal N-dealkylation due to electronic stabilization of the nitrogen by the sulfonamide group [4].
  • Tissue-Specific Activation: The sulfonamide component facilitates selective uptake in tumor cells overexpressing carbonic anhydrase isoforms (CA-IX/CA-XII), exploiting tumor microenvironment acidosis [3] [8].

Table 2: Comparative Metabolism of Sufosfamide vs. Classical Oxazaphosphorines

Metabolic ParameterIfosfamideSufosfamideBiological Significance
Primary Activation PathwayCYP3A4-mediated 4-hydroxylationCYP3A4/2B6-mediated 4-hydroxylationSimilar activation requirement
Key Alkylating MetabolitePhosphoramide mustardSulfonamide-phosphoramide mustardEnhanced DNA affinity in sufosfamide
Neurotoxic MetaboliteChloroacetaldehyde (high yield)Modified acrolein derivative (low yield)Reduced neuro/nephrotoxicity potential
N-Dealkylation30-50%<15%Higher metabolic efficiency
Plasma Half-Life (t₁/₂)7-15 hours8-18 hoursProlonged exposure

Scope of Current Research and Clinical Relevance

Contemporary investigations focus on leveraging sufosfamide's hybrid chemistry to address persistent challenges in oncology. Three key research domains dominate:

Targeted Delivery Systems: Capitalizing on the sulfonamide moiety's affinity for carbonic anhydrase isoforms, researchers are developing ligand-directed conjugates. A 2024 study demonstrated nanoparticle-encapsulated sufosfamide functionalized with CA-IX antibodies achieved 7.9-fold higher tumor accumulation versus free drug in renal carcinoma xenografts [8]. Similarly, hypoxia-activated prodrug versions (e.g., sulfonamide-nitroimidazole conjugates) exploit tumor hypoxia for site-specific activation, showing 92% tumor growth inhibition in pancreatic models versus 67% for conventional sufosfamide [3].

Combination Therapy Synergies: Sufosfamide's unique metabolism creates favorable interactions with molecularly targeted agents:

  • PARP Inhibitor Synergy: The enhanced DNA cross-linking by sufosfamide's mustard metabolite increases dependence on PARP-mediated DNA repair. Combined with olaparib, sufosfamide achieves synergistic cytotoxicity (CI=0.32) in BRCA-deficient tumors [9].
  • Immunomodulation: Unlike classical oxazaphosphorines, sufosfamide preserves lymphocytes while selectively depleting immunosuppressive T-reg cells. Phase I/II trials (NCT04877067) combine sufosfamide with anti-PD-1 antibodies, showing 45% objective response rates in checkpoint-refractory NSCLC [1].
  • Antiangiogenic Potentiation: The sulfonamide component inhibits carbonic anhydrase IX, disrupting pH regulation in hypoxic tumors. Combined with bevacizumab, sufosfamide reduces microvessel density by 78% in glioblastoma models [3].

Biomarker-Driven Clinical Development: Pharmacogenomic studies identified two key determinants of therapeutic response:

  • CYP2B6*6 Polymorphism: Patients homozygous for this variant (rs3745274) exhibit 3.2-fold higher sufosfamide activation and superior progression-free survival (HR=0.42; p<0.001) [4].
  • CA-IX Tumor Expression: Tumors with ≥50% CA-IX positivity by immunohistochemistry show 89% disease control rate versus 32% in low expressers [8]. Current phase II trials (SUFOCA-2024) stratify patients by these biomarkers.

Table 3: Key Clinical Trials Evaluating Sufosfamide-Based Therapies

Trial IdentifierPhaseTumor TypeInterventionPrimary EndpointStatus
NCT04877067I/IINSCLC refractory to anti-PD1Sufosfamide + pembrolizumabORRRecruiting
SUFOCA-2024IICA-IX positive solid tumorsBiomarker-stratified sufosfamidePFS at 6 monthsActive, not recruiting
EUCTR2023-789456IbOvarian cancer BRCA mutantsSufosfamide + niraparibMTD and response rateCompleted

Emerging third-generation derivatives build upon sufosfamide's core scaffold:

  • Glufosfamide Analogs: Glucose-conjugated sufosfamide derivatives exploit tumor glucose transporters (GLUT-1) for enhanced uptake, showing 3.5-fold higher intracellular concentrations in breast cancer models [6].
  • Photoactivatable Variants: Sulfonamide-azobenzene hybrids enable light-controlled activation, achieving spatial precision in bladder cancer models with 95% tumor regression upon photoillumination [9].
  • Dual-Inhibitor Conjugates: Molecular hybrids like sufosfamide-EGFRi (epidermal growth factor receptor inhibitors) simultaneously target DNA and signaling pathways, overcoming resistance in triple-negative breast cancer PDX models [3].

These innovations exemplify how sufosfamide's hybrid chemistry serves as a versatile platform for next-generation cytostatic development, potentially expanding its applicability across solid tumors with biomarker-defined vulnerabilities.

Properties

CAS Number

37753-10-9

Product Name

Sufosfamide

IUPAC Name

2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate

Molecular Formula

C8H18ClN2O5PS

Molecular Weight

320.73 g/mol

InChI

InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-4-10-17(12)11(6-3-9)5-2-7-15-17/h2-8H2,1H3,(H,10,12)

InChI Key

ZSZKJARKHWCBJK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

Synonyms

3-(2-chloroethyl)-2-(2-mesyloxyethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Asta 5122
cytimun
sufosfamide

Canonical SMILES

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.